
SubstanceP,9-(N-methylglycine)-
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Overview
Description
Substance P,9-(N-methylglycine)- (hereafter referred to as [Sar⁹]-Substance P) is a synthetic neuropeptide analog of the endogenous tachykinin peptide Substance P. The primary modification involves replacing the 9th amino acid (methionine) with N-methylglycine (sarcosine) . This substitution alters the peptide's conformational stability and receptor-binding properties. The molecular formula of [Sar⁹]-Substance P is C₆₄H₁₀₀N₁₈O₁₃S, with a monoisotopic mass of 1392.73 Da .
Substance P itself is an 11-amino-acid peptide (sequence: H-Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂) that acts as a neurotransmitter in pain signaling, inflammation, and neuroimmune modulation . The sarcosine substitution at position 9 enhances metabolic stability and modulates interactions with neurokinin receptors (e.g., NK₁) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methylglycine typically involves the methylation of glycine. One common method is reductive amination, where glycine reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride . Another method involves the N-methylation of glycine using methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production of N-methylglycine can be achieved through biocatalysis using engineered strains of Corynebacterium glutamicum. This method involves the use of a mutant imine reductase enzyme to catalyze the reductive alkylamination of glyoxylate with monomethylamine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methylglycine can undergo oxidation to form glycine and formaldehyde.
Reduction: It can be reduced to form N-methylglycine derivatives.
Substitution: N-methylglycine can participate in substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Glycine and formaldehyde.
Reduction: Various N-methylglycine derivatives.
Substitution: Substituted glycine derivatives.
Scientific Research Applications
Chemistry: N-methylglycine is used as a building block for the synthesis of peptide-based drugs and other bioactive compounds .
Biology: It acts as a co-agonist at the glycine binding site of NMDA receptors, potentiating their function and playing a role in neurotransmission .
Medicine: N-methylglycine has been studied for its potential therapeutic effects in conditions such as schizophrenia and metabolic disorders .
Industry: It is used in the production of detergents and as a stabilizer in various industrial processes .
Mechanism of Action
N-methylglycine exerts its effects primarily through its interaction with NMDA receptors. It acts as a co-agonist at the glycine binding site, enhancing the receptor’s response to glutamate. This potentiation of NMDA receptor function is crucial for synaptic plasticity and neurotransmission . Additionally, N-methylglycine can modulate the activity of glycine transporters, leading to increased glycine levels in the synaptic cleft .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs of Substance P
Table 1 compares [Sar⁹]-Substance P with other Substance P analogs:
Key Observations :
Functional Analogs: N-Methylglycine Derivatives
N-methylglycine (sarcosine) is a critical component of [Sar⁹]-Substance P. Its pharmacological and chemical properties differ from other glycine derivatives:
Table 2: Comparison of N-Methylated Glycine Derivatives
Key Findings :
- Sarcosine acts as a full agonist at the NMDA receptor glycine-binding site, enhancing glutamate neurotransmission, which is exploited in schizophrenia therapy .
- Unlike sarcosine, N,N-dimethylglycine (DMG) is a partial agonist, showing weaker efficacy in reversing NMDA receptor inhibition .
Metabolic Stability
- Sarcosine’s N-methylation in [Sar⁹]-Substance P reduces susceptibility to aminopeptidases compared to unmodified Substance P .
- Pyro-Glu modifications (e.g., CAP-TAC1) further extend half-life in plasma .
Pharmacological and Clinical Relevance
- Schizophrenia Therapy : Sarcosine (as a standalone compound) improves NMDA function in patients, suggesting [Sar⁹]-Substance P may have dual neuromodulatory roles .
- Pain Signaling : Compared to native Substance P, [Sar⁹]-Substance P shows prolonged activity in preclinical models due to resistance to enzymatic cleavage .
Q & A
Basic Research Questions
Q. How can researchers synthesize [Sar⁹,Met(O₂)¹¹]-Substance P analogs with N-methylglycine modifications while ensuring regioselectivity?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected N-methylglycine potassium acyl triacid (KAT) monomers. Coupling efficiency can be validated via Fmoc loading tests and HPLC post-cleavage . For regioselective cycloaddition reactions, combine azomethine ylides (generated from N-methylglycine and isatin derivatives) with piperidone intermediates under controlled conditions to achieve dispiro pyrrolidine derivatives .
Q. What analytical techniques are critical for confirming the structural integrity of N-methylglycine-modified Substance P analogs?
- Methodological Answer : Employ LC-MS (e.g., m/z 685 [M+H]+ detection ) and HPLC retention time analysis (e.g., 1.65 minutes under QC-SMD-TFA05 conditions ). For glycoform characterization, use intact mass spectrometry to resolve dominant isoforms, though this limits structural detail compared to subunit-level analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for [Sar⁹,Met(O₂)¹¹]-Substance P across different experimental models?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to isolate confounding variables (e.g., enzymatic degradation in vivo vs. in vitro stability). Cross-validate using ELISA kits with anti-Substance P monoclonal antibodies to quantify peptide recovery rates in serum, plasma, and tissue homogenates . Statistical frameworks (e.g., ANOVA with post-hoc tests) should account for batch effects in SPPS synthesis .
Q. What strategies optimize the coupling efficiency of N-methylglycine derivatives in SPPS under suboptimal conditions?
- Methodological Answer : Pre-activate KAT monomers with HOBt/DIC to enhance reactivity. Monitor real-time conversion via inline UV spectroscopy during SPPS. If coupling efficiency drops below 95%, introduce microwave-assisted synthesis at 50°C for 10 minutes to overcome steric hindrance from N-methyl groups .
Q. How do researchers balance structural ambiguity (e.g., glycoform isomerism) with functional analysis in N-methylglycine-modified peptides?
- Methodological Answer : Prioritize intact-level mass spectrometry for high-throughput robustness, but supplement with subunit-level digestion (e.g., gingipain) to resolve glycan microheterogeneity. Use tandem MS/MS with collision-induced dissociation (CID) to differentiate isomeric glycans, though this requires >1 µg of purified peptide .
Q. Data Contradiction and Validation
Q. When enzymatic assays show conflicting inhibition profiles for [Sar⁹,Met(O₂)¹¹]-Substance P, how should researchers validate target specificity?
- Methodological Answer : Perform competitive binding assays with radiolabeled Substance P (³H-SP) to quantify receptor affinity (Kd). Cross-reference with computational docking simulations (e.g., AutoDock Vina) to confirm interactions with neurokinin-1 receptors (NK1R). Validate false positives via CRISPR/Cas9-edited NK1R knockout cell lines .
Q. Methodological Frameworks
Q. What experimental design frameworks ensure reproducibility in studies involving N-methylglycine-modified peptides?
- Methodological Answer : Adopt the PICO framework (Population: peptide analogs; Intervention: SPPS or enzymatic modification; Comparison: wild-type Substance P; Outcome: binding affinity/activity) . Document synthesis protocols per NIH preclinical guidelines, including resin type (e.g., Wang resin), cleavage reagents (TFA/thioanisole), and purification gradients .
Q. Tables: Key Experimental Parameters
Properties
Molecular Formula |
C64H100N18O13S |
---|---|
Molecular Weight |
1361.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-96-4)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
CMARLNZAQITWSL-SARDKLJWSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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